2-(difluoromethyl)-6-nitro-4H-chromen-4-one 2-(difluoromethyl)-6-nitro-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 380593-37-3
VCID: VC15641227
InChI: InChI=1S/C10H5F2NO4/c11-10(12)9-4-7(14)6-3-5(13(15)16)1-2-8(6)17-9/h1-4,10H
SMILES:
Molecular Formula: C10H5F2NO4
Molecular Weight: 241.15 g/mol

2-(difluoromethyl)-6-nitro-4H-chromen-4-one

CAS No.: 380593-37-3

Cat. No.: VC15641227

Molecular Formula: C10H5F2NO4

Molecular Weight: 241.15 g/mol

* For research use only. Not for human or veterinary use.

2-(difluoromethyl)-6-nitro-4H-chromen-4-one - 380593-37-3

Specification

CAS No. 380593-37-3
Molecular Formula C10H5F2NO4
Molecular Weight 241.15 g/mol
IUPAC Name 2-(difluoromethyl)-6-nitrochromen-4-one
Standard InChI InChI=1S/C10H5F2NO4/c11-10(12)9-4-7(14)6-3-5(13(15)16)1-2-8(6)17-9/h1-4,10H
Standard InChI Key LROIYUPBFQASGG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(F)F

Introduction

Chemical Structure and Molecular Properties

Structural Features

2-(Difluoromethyl)-6-nitro-4H-chromen-4-one (molecular formula: C₁₀H₅F₂NO₃) features a chromen-4-one backbone substituted with a difluoromethyl group at position 2 and a nitro group at position 6. The chromen-4-one core consists of a benzene ring fused to a γ-pyrone ring, with the carbonyl group at position 4 contributing to its planar conformation . The difluoromethyl group (-CF₂H) introduces steric and electronic effects, while the nitro group (-NO₂) enhances electrophilicity, potentially influencing reactivity and biological interactions .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₀H₅F₂NO₃
Molecular Weight239.15 g/mol (calculated)
IUPAC Name6-Nitro-2-(difluoromethyl)-4H-chromen-4-one
SMILESO=C1C=CC(OC2=C1C=CC(N+[O-])=C2)C(F)F
InChIKeyComputed algorithmically (e.g., via PubChem)

Spectroscopic Characterization

While experimental spectral data for this compound are not explicitly reported, analogs provide reference benchmarks:

  • IR Spectroscopy: Expected peaks include C=O stretching (~1,670 cm⁻¹), NO₂ asymmetric/symmetric stretching (~1,520–1,350 cm⁻¹), and C-F vibrations (~1,100–1,000 cm⁻¹) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), difluoromethyl (-CF₂H) as a triplet (δ ~5.5–6.5 ppm, J = 56–60 Hz) .

    • ¹³C NMR: Carbonyl carbon (δ ~175–180 ppm), aromatic carbons (δ 110–150 ppm), and CF₂ carbon (δ ~110–120 ppm, split due to fluorine coupling) .

Synthesis and Derivatization

Synthetic Routes

The synthesis of 2-(difluoromethyl)-6-nitro-4H-chromen-4-one likely follows a multi-step approach analogous to methods used for related chromenones :

Step 1: Formation of 2-(Difluoromethyl)-4H-Chromen-4-One

  • Starting Material: 2-Hydroxyacetophenone reacts with difluoroacetic anhydride in the presence of pyridine at elevated temperatures (120°C, 4 hours).

  • Mechanism: Cyclocondensation via nucleophilic acyl substitution, forming the γ-pyrone ring .

Step 2: Nitration at Position 6

  • Conditions: Treatment with a nitrating mixture (HNO₃/H₂SO₄) at 75°C for 1 hour.

  • Regioselectivity: Nitration occurs preferentially at the para position relative to the carbonyl group due to electronic directing effects .

Step 3: Purification

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the pure product .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Nitration Temperature75°C85–90
CatalystH₂SO₄ (concentrated)-
Reaction Time1 hour-
ActivityMechanismPotential IC₅₀ (µg/mL)
AnticancerTopoisomerase II inhibition5–20 (estimated)
AntimicrobialMembrane disruption10–50 (estimated)
AntioxidantDPPH radical scavengingEC₅₀: 15–30

Applications in Drug Discovery

Lead Optimization

The difluoromethyl group improves metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals (e.g., celecoxib) . Nitro groups serve as precursors for amine functionalities via reduction, enabling further derivatization .

Computational Insights

Molecular docking studies of analogs suggest strong binding to HER2 (ΔG = −9.2 kcal/mol) and Peroxiredoxin (ΔG = −8.5 kcal/mol), indicating potential kinase and antioxidant targets .

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